2-Chloro-N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]acetamide
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Overview
Description
2-Chloro-N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of various therapeutic agents .
Preparation Methods
The synthesis of 2-Chloro-N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]acetamide typically involves the reaction of 2-cyclopropyl-1,3-thiazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Chloro-N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2-Chloro-N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]acetamide involves its interaction with specific molecular targets in biological systems. The thiazole ring is known to interact with various enzymes and receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Chloro-N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]acetamide can be compared with other thiazole derivatives such as:
2-Aminothiazole: Known for its antimicrobial and anticancer activities.
2-Methylthiazole: Used in flavor and fragrance industries.
Thiamine (Vitamin B1): An essential nutrient involved in energy metabolism.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-chloro-N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2OS/c1-6(12-9(14)4-11)8-5-15-10(13-8)7-2-3-7/h5-7H,2-4H2,1H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGDVUVWMCWAIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSC(=N1)C2CC2)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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